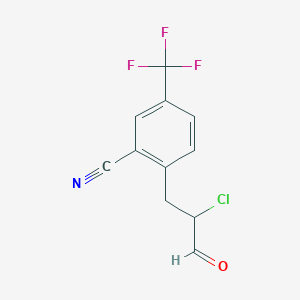
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a chloro-oxopropyl group and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and industry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One possible route could involve the chlorination of a suitable precursor followed by the introduction of the oxopropyl and trifluoromethyl groups under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired reaction pathway and yield optimization.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, focusing on efficiency, cost-effectiveness, and safety. This might involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical agent or drug precursor.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-3-oxopropyl)benzonitrile: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)benzonitrile: Lacks the chloro-oxopropyl group.
2-Chloro-5-(trifluoromethyl)benzonitrile: Lacks the oxopropyl group.
Uniqueness
The presence of both the chloro-oxopropyl and trifluoromethyl groups in 2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H7ClF3NO |
|---|---|
Molecular Weight |
261.63 g/mol |
IUPAC Name |
2-(2-chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H7ClF3NO/c12-10(6-17)4-7-1-2-9(11(13,14)15)3-8(7)5-16/h1-3,6,10H,4H2 |
InChI Key |
MOYHYJLKOLMPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)CC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















